molecular formula C16H12FN3O2 B3011258 N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 898349-74-1

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B3011258
CAS No.: 898349-74-1
M. Wt: 297.289
InChI Key: USJQVDKPOPVCFQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a cyanophenyl group and a fluorobenzyl group attached to an oxalamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the fluorobenzyl group may enhance the compound’s binding affinity. The oxalamide backbone provides stability and facilitates the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-cyanophenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-7-5-11(6-8-13)10-19-15(21)16(22)20-14-4-2-1-3-12(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJQVDKPOPVCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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